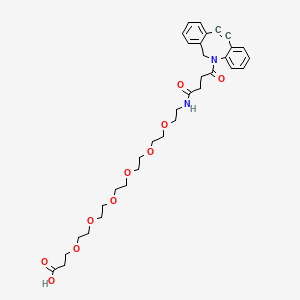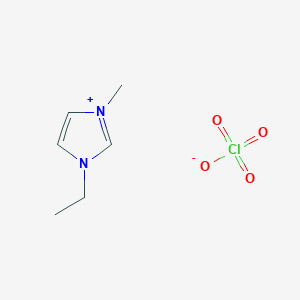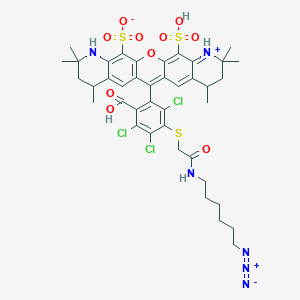
DBCO-PEG6-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG6-acid is a specialized compound in the field of bioconjugation, featuring a carboxylic acid functional group (-COOH) and a dibenzocyclooctyne (DBCO) group. The DBCO group is particularly notable for its ability to react with azide functional groups through a copper-free click chemistry reaction, a key technique in modern bioconjugation . The hydrophilic polyethylene glycol (PEG) chain allows for increased water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-PEG6-acid is synthesized by linking a DBCO group to a PEG chain terminated with a carboxylic acid group. The synthesis typically involves the following steps:
Activation of the Carboxylic Acid Group: The carboxylic acid group is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
Coupling Reaction: The activated carboxylic acid reacts with an amine group on the DBCO molecule to form a stable amide bond.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of the carboxylic acid group are activated using EDC or HATU.
Automated Coupling: Automated systems are used to couple the activated carboxylic acid with the DBCO group, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG6-acid primarily undergoes the following types of reactions:
Click Chemistry Reactions: The DBCO group reacts with azide groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction
Amide Bond Formation: The carboxylic acid group can react with primary amine groups to form stable amide bonds.
Common Reagents and Conditions
Major Products
Triazole Linkages: Formed through SPAAC reactions with azide groups.
Amide Bonds: Formed through reactions with primary amine groups.
Scientific Research Applications
DBCO-PEG6-acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DBCO-PEG6-acid involves:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide groups to form stable triazole linkages without the need for a copper catalyst.
Amide Bond Formation: The carboxylic acid group reacts with primary amine groups in the presence of activators to form stable amide bonds.
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG6-amine: Contains an amine group instead of a carboxylic acid group.
DBCO-PEG6-DBCO: Contains two terminal DBCO groups.
DBCO-PEG6-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group.
Uniqueness
DBCO-PEG6-acid is unique due to its combination of a DBCO group and a carboxylic acid group, allowing it to participate in both SPAAC reactions and amide bond formation. This dual functionality makes it a versatile tool in bioconjugation and click chemistry .
Properties
Molecular Formula |
C34H44N2O10 |
|---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H44N2O10/c37-32(11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36)35-14-16-42-18-20-44-22-24-46-26-25-45-23-21-43-19-17-41-15-13-34(39)40/h1-8H,11-27H2,(H,35,37)(H,39,40) |
InChI Key |
NBCHNMYYEDTNKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)







![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)


![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)


